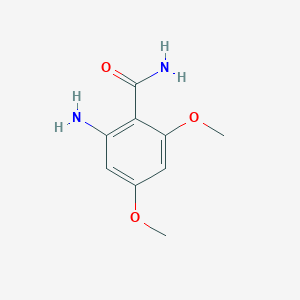

2-Amino-4,6-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDUYZHWQMMNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605804 | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63920-73-0 | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-dimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4,6-dimethoxybenzamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural features, including the presence of an amino group, a benzamide moiety, and methoxy substituents on the aromatic ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Amino-4,6-dimethoxybenzamide.

Chemical Properties and Structure

Table 1: Chemical Properties of 2-Amino-4,6-dimethoxybenzamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | [1] |

| Molecular Weight | 196.21 g/mol | [1] |

| CAS Number | 63920-73-0 | [1][2][3] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not reported. For comparison, the related compound 3-Amino-4-methoxybenzamide has a melting point of 154.0-161.0 °C.[4] | |

| Boiling Point | Not reported. | |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, DMSO, and DMF, based on the behavior of similar aromatic amides. | |

| pKa | Not reported. |

Structure:

-

IUPAC Name: 2-amino-4,6-dimethoxybenzamide

-

SMILES: COC1=CC(=C(C(=C1)OC)C(=O)N)N

-

InChI: InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12)[1]

-

InChIKey: LSDUYZHWQMMNCO-UHFFFAOYSA-N[1]

Spectroscopic Data (Comparative)

Experimental spectra for 2-Amino-4,6-dimethoxybenzamide are not widely available. The following data for structurally related compounds are provided for comparative purposes.

-

¹H NMR: For a related compound, 2-amino-N-(4-methoxybenzyl)benzamide, proton signals for the aromatic ring appear in the range of δ 6.5-7.5 ppm. The amino group protons typically appear as a broad singlet. The methoxy groups would be expected to show sharp singlets around δ 3.8-4.0 ppm.

-

¹³C NMR: For related benzamides, the carbonyl carbon typically resonates around δ 165-170 ppm. The aromatic carbons attached to the methoxy groups would appear downfield (around δ 150-160 ppm), while other aromatic carbons would be in the δ 100-130 ppm range. The methoxy carbons would be expected around δ 55-60 ppm.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine and the amide would appear in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide would be observed around 1640-1680 cm⁻¹. C-O stretching of the methoxy groups would likely be in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 196. Fragmentation would likely involve the loss of the amide group (-CONH₂) or the methoxy groups (-OCH₃).

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of aromatic amides and can be adapted for 2-Amino-4,6-dimethoxybenzamide.

Synthesis of 2-Amino-4,6-dimethoxybenzamide

A plausible synthetic route involves the hydration of 2-amino-4,6-dimethoxybenzonitrile. The following protocol is adapted from a patented procedure.

Materials:

-

2-amino-4,6-dimethoxybenzonitrile

-

Methanesulfonic acid

-

Water

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas

Procedure:

-

Charge a suitable reaction vessel with 2-amino-4,6-dimethoxybenzonitrile.

-

Under a nitrogen atmosphere, add methanesulfonic acid to the starting material.

-

Heat the reaction mixture to approximately 100-115 °C for 1-2 hours.

-

Monitor the reaction for completion using an appropriate analytical technique, such as HPLC or TLC.

-

Upon completion, cool the reaction mixture.

-

Carefully add water and dichloromethane to the acidic mixture.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers and wash with water to remove residual methanesulfonate salts.

-

Reduce the volume of the organic phase by distillation.

-

Slowly cool the concentrated solution to 23-28 °C.

-

Add methyl tert-butyl ether to induce precipitation.

-

Further cool the mixture to -5 to 0 °C to maximize crystal formation.

-

Isolate the solid product by filtration.

-

Dry the product under a stream of nitrogen.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

-

Crude 2-Amino-4,6-dimethoxybenzamide

-

A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can increase the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals thoroughly, for instance, in a vacuum oven.[5][6][7][8]

Analytical Methods

Sample Preparation:

-

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9][10][11][12]

-

Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[13]

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[14]

-

Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[14]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]

-

Mount the plate in the spectrometer for analysis.[14][15][16][17]

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[18][19]

-

If necessary, dilute the sample further to an appropriate concentration for the instrument (typically in the µg/mL to ng/mL range).[18]

-

Filter the solution to remove any particulates before injection into the mass spectrometer.[18][19][20][21][22]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 2-Amino-4,6-dimethoxybenzamide from 2-amino-4,6-dimethoxybenzonitrile.

Caption: Synthesis workflow for 2-Amino-4,6-dimethoxybenzamide.

References

- 1. 2-Amino-4,6-dimethoxybenzamide | 63920-73-0 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. 63920-73-0|2-Amino-4,6-dimethoxybenzamide|BLD Pharm [bldpharm.com]

- 4. A13942.14 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. sites.bu.edu [sites.bu.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. jascoinc.com [jascoinc.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 20. organomation.com [organomation.com]

- 21. Sample preparation GC-MS [scioninstruments.com]

- 22. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

An In-depth Technical Guide to 2-Amino-4,6-dimethoxybenzamide (CAS: 63920-73-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzamide is a substituted benzamide compound recognized as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a benzene ring with amino, amide, and methoxy functional groups, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of the known biological activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-4,6-dimethoxybenzamide is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 63920-73-0 | PubChem[1] |

| Molecular Formula | C₉H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 196.20 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-4,6-dimethoxybenzamide | PubChem[1] |

| Synonyms | Benzamide, 2-amino-4,6-dimethoxy- | American Elements[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Purity | ≥97% | Sigma-Aldrich[3] |

| Boiling Point | 331.6±42.0 °C at 760 mmHg | American Elements[2] |

| InChI | InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | PubChem[1] |

| InChIKey | LSDUYZHWQMMNCO-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=CC(=C(C(=C1)OC)C(=O)N)N | PubChem[1] |

Synthesis of 2-Amino-4,6-dimethoxybenzamide

The synthesis of 2-Amino-4,6-dimethoxybenzamide has been described via several routes, primarily utilizing either 3,5-dimethoxyaniline or 4,6-dimethoxyisatoic anhydride as starting materials.[1] Below are detailed experimental protocols for these key synthetic pathways.

Synthesis from 3,5-Dimethoxyaniline

This synthetic route involves a multi-step process beginning with the protection of the amino group of 3,5-dimethoxyaniline, followed by cyanation, deprotection, and subsequent hydration of the nitrile to the amide.[1]

Experimental Protocol:

-

Protection of 3,5-Dimethoxyaniline:

-

Combine 3,5-dimethoxyaniline with trifluoroacetic anhydride in the presence of triethylamine in a suitable solvent such as toluene or methyl tertiary-butyl ether (MtBE).[1]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove impurities, followed by drying and concentration of the organic phase to yield the protected intermediate, 3,5-dimethoxytrifluoroacetanilide.[1]

-

-

Cyanation:

-

The protected 3,5-dimethoxytrifluoroacetanilide is then subjected to a cyanation reaction. This step introduces the nitrile group onto the aromatic ring.

-

-

Deprotection:

-

The protecting group is removed from the cyanated intermediate to yield 2-amino-4,6-dimethoxybenzonitrile.[1]

-

-

Hydration of the Nitrile:

-

Charge a reaction vessel with 2-amino-4,6-dimethoxybenzonitrile under a nitrogen atmosphere.[1]

-

Add a hydrating agent, such as methanesulfonic acid, and heat the mixture. A typical reaction condition is heating for 1-2 hours at 100-115 °C.[1]

-

After cooling, add water and an organic solvent like dichloromethane (DCM) to the acidic mixture.[1]

-

Extract the aqueous layer multiple times with DCM.[1]

-

Wash the combined organic layers with water to remove residual salts.[1]

-

Distill off the DCM to reduce the volume.[1]

-

Cool the mixture and add MtBE to precipitate the product.[1]

-

Isolate the solid 2-amino-4,6-dimethoxybenzamide by filtration and dry under a stream of nitrogen.[1]

-

References

- 1. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 2. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]

- 3. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4,6-dimethoxybenzamide molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-Amino-4,6-dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The document outlines its core molecular properties, a detailed experimental protocol for its synthesis, and a standard analytical workflow for its characterization.

Molecular Properties

2-Amino-4,6-dimethoxybenzamide is a benzamide derivative whose structural and chemical properties make it a versatile building block in medicinal and organic chemistry.[2] Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 196.20 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-4,6-dimethoxybenzamide | PubChem[1] |

| CAS Number | 63920-73-0 | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

Experimental Protocol: Synthesis

The following protocol describes a method for the synthesis of 2-Amino-4,6-dimethoxybenzamide via the hydration of its corresponding benzonitrile precursor. This process is adapted from methodologies described in patent literature.[1]

Objective: To synthesize 2-Amino-4,6-dimethoxybenzamide by hydrating the cyano group of 2-amino-4,6-dimethoxybenzonitrile to a carboxamide group.

Materials:

-

2-amino-4,6-dimethoxybenzonitrile (starting material)

-

Methanesulfonic acid (hydrating agent)

-

Dichloromethane (DCM) (extraction solvent)

-

Methyl tert-butyl ether (MtBE) (anti-solvent for precipitation)

-

Water (for washing)

-

Nitrogen gas (for drying)

Procedure:

-

Reaction Setup: The precursor, 2-amino-4,6-dimethoxybenzonitrile, is combined with a hydrating agent such as methanesulfonic acid.

-

Hydration Reaction: The mixture is heated to a temperature between 100-115°C for approximately 1-2 hours to facilitate the conversion of the nitrile to the amide.[1] The reaction progress can be monitored by a suitable technique like HPLC.[1]

-

Workup and Extraction: Upon completion, the acidic mixture is cooled. Water and dichloromethane (DCM) are added to the vessel. The aqueous layer is extracted multiple times with DCM to ensure complete transfer of the product into the organic phase. The combined organic layers are then washed with water to remove residual acid and salts.[1]

-

Isolation and Purification: The volume of the organic solvent (DCM) is reduced via distillation. An anti-solvent, such as methyl tert-butyl ether (MtBE), is then slowly added to the concentrated solution to induce precipitation of the product.[1]

-

Final Product Collection: The mixture is cooled to a temperature range of -5°C to 0°C to maximize crystal formation. The solid product, 2-amino-4,6-dimethoxybenzamide, is isolated by filtration, washed, and dried under a stream of nitrogen.[1]

Analytical and Characterization Workflow

To ensure the identity, purity, and structural integrity of the synthesized 2-Amino-4,6-dimethoxybenzamide, a systematic analytical workflow is essential. The following diagram illustrates a typical characterization process.

Caption: Workflow for the synthesis and analytical characterization of 2-Amino-4,6-dimethoxybenzamide.

References

Spectroscopic Analysis of 2-Amino-4,6-dimethoxybenzamide: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2-Amino-4,6-dimethoxybenzamide could not be located. This guide, therefore, provides a framework for the spectroscopic analysis of this compound, including established experimental protocols for similar molecules and data presentation templates. The data tables herein are presented as a template for researchers to populate upon experimental data acquisition.

Introduction

2-Amino-4,6-dimethoxybenzamide is a benzamide derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an aromatic ring with amino, methoxy, and amide functional groups, suggests a rich spectroscopic profile. This document serves as a technical resource for researchers and professionals in drug development, outlining the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure:

-

IUPAC Name: 2-amino-4,6-dimethoxybenzamide

-

CAS Number: 63920-73-0

-

Molecular Formula: C₉H₁₂N₂O₃

-

Molecular Weight: 196.21 g/mol

Synthesis Pathway

A patented method for the synthesis of 2-amino-4,6-dimethoxybenzamide has been described, starting from 3,5-dimethoxyaniline. The process involves a multi-step sequence designed to introduce the amino and amide functionalities at the desired positions on the aromatic ring. While the patent provides a general outline, specific reaction conditions and purification methods would need to be optimized for laboratory-scale synthesis.

Spectroscopic Data (Templates)

The following tables are provided as a structured format for recording the experimental spectroscopic data for 2-Amino-4,6-dimethoxybenzamide.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |

| Aromatic H-3/H-5 | ||||

| -OCH₃ | ||||

| -OCH₃ | ||||

| -NH₂ | ||||

| -CONH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Proposed Assignment |

| C=O (Amide) | |

| C-4/C-6 (C-OCH₃) | |

| C-2 (C-NH₂) | |

| C-1 | |

| C-3/C-5 | |

| -OCH₃ | |

| -OCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Proposed Assignment (Vibrational Mode) |

| N-H stretch (Amine) | ||

| N-H stretch (Amide) | ||

| C-H stretch (Aromatic) | ||

| C-H stretch (Aliphatic, -OCH₃) | ||

| C=O stretch (Amide) | ||

| N-H bend (Amine/Amide) | ||

| C=C stretch (Aromatic) | ||

| C-O stretch (Methoxy) |

MS (Mass Spectrometry)

| m/z | Relative Intensity (%) | Proposed Fragment |

| [M+H]⁺ | ||

| [M]⁺• | ||

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for 2-Amino-4,6-dimethoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for chemical shift referencing.

-

Cap the NMR tube and label it appropriately.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, or as needed to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).

-

Number of Scans: 1024-4096, or as needed for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure arm to ensure a good interface between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

-

The solvent should be compatible with the chosen ionization technique.

Data Acquisition (ESI):

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Optimize for stable spray.

-

Drying Gas Temperature and Flow: Optimize to desolvate the ions effectively.

Logical Workflow for Spectroscopic Analysis

Unraveling the Enigma: The Mechanism of Action of 2-Amino-4,6-dimethoxybenzamide Remains Undefined

Despite interest in the broader class of benzamide compounds for therapeutic applications, a comprehensive understanding of the specific mechanism of action for 2-Amino-4,6-dimethoxybenzamide is not currently available in publicly accessible scientific literature. This chemical entity is primarily documented as a synthetic intermediate, a building block used in the laboratory to create more complex molecules. While related compounds have shown activity as inhibitors of histone deacetylases (HDACs) and various kinases, direct evidence detailing the biological targets and signaling pathways of 2-Amino-4,6-dimethoxybenzamide itself is absent.

A recent study highlights the role of 2-Amino-4,6-dimethoxybenzamide in the synthesis of novel dual-target inhibitors of Bromodomain-Containing Protein 4 (BRD4) and Casein Kinase 2 (CK2), which are under investigation for cancer therapy[1]. However, this research focuses on the therapeutic action of the final, more complex molecules, not on the biological activity of the initial building block.

The broader family of 2-aminobenzamides has been a fertile ground for drug discovery, with numerous derivatives synthesized and evaluated for their potential to inhibit HDACs[2][3][4][5]. These inhibitors play a crucial role in epigenetic regulation and have emerged as a promising class of anti-cancer agents[6]. The general structure of these inhibitors often includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the HDAC enzyme. While 2-Amino-4,6-dimethoxybenzamide shares a core structural motif with these active compounds, its own inhibitory activity against HDACs has not been reported.

Similarly, other benzamide derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis[7][8]. The dysregulation of kinase activity is a hallmark of many diseases, including cancer. However, no studies have specifically implicated 2-Amino-4,6-dimethoxybenzamide as a kinase inhibitor.

The Path Forward: A Call for Foundational Research

The absence of data on the mechanism of action of 2-Amino-4,6-dimethoxybenzamide presents a clear gap in the scientific record. To elucidate its potential biological effects, a systematic investigation would be required. This would involve a series of well-established experimental protocols.

Suggested Experimental Workflow

To determine the biological activity and mechanism of action of 2-Amino-4,6-dimethoxybenzamide, a logical progression of experiments would be necessary. The following workflow outlines a potential research plan.

References

- 1. Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 2-Amino-4,6-dimethoxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for screening the biological activities of 2-amino-4,6-dimethoxybenzamide derivatives. While comprehensive screening data for this specific scaffold is emerging, this guide draws upon established protocols and data from structurally related compounds to provide a framework for investigation. The focus is on anticancer, anti-inflammatory, and antimicrobial activities, which are common targets for benzamide derivatives.

Data Presentation: Biological Activities of Benzamide Derivatives

Quantitative data for closely related benzamide and other heterocyclic derivatives are summarized below to provide a baseline for the potential efficacy of 2-amino-4,6-dimethoxybenzamide derivatives.

Anticancer Activity

The antiproliferative activity of benzamide derivatives is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: Anticancer Activity of 2-Amino-N-methoxybenzamide and Other Kinase Inhibitor Derivatives

| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Target(s) |

| Pyrimidine derivative with 2-amino-N-methoxybenzamide (Compound 5d) | Non-small cell lung cancer | Not Specified | 0.095[1] | EGFR Kinase[1] |

| Pyrimidine derivative with 2-amino-N-methoxybenzamide (Compound 5h) | Non-small cell lung cancer | Not Specified | 0.071[1] | EGFR Kinase[1] |

| 4-Methylbenzamide derivative (Compound 7) | K562 (Leukemia) | Not Specified | 2.27[2] | PDGFRα, PDGFRβ |

| 4-Methylbenzamide derivative (Compound 7) | HL-60 (Leukemia) | Not Specified | 1.42[2] | PDGFRα, PDGFRβ |

| 4-Methylbenzamide derivative (Compound 10) | K562 (Leukemia) | Not Specified | 2.53[2] | PDGFRα, PDGFRβ |

| 4-Methylbenzamide derivative (Compound 10) | HL-60 (Leukemia) | Not Specified | 1.52[2] | PDGFRα, PDGFRβ |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds can be assessed in vitro by their ability to inhibit protein denaturation, a hallmark of inflammation.

Table 2: Anti-inflammatory Activity of Related Dimethoxy Aromatic Compounds

| Compound/Derivative Class | Assay Type | IC50 (µg/mL) |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (Compound 4) | Not Specified | 1.772[3] |

Note: Specific IC50 values for 2-Amino-4,6-dimethoxybenzamide derivatives in anti-inflammatory assays were not available in the reviewed literature. The data presented is for a structurally related dimethoxy-substituted heterocyclic compound.

Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Related Amino and Methoxy Substituted Heterocycles

| Compound/Derivative Class | Microorganism | MIC (µg/mL) |

| 2-Amino nicotinonitrile derivative (Compound 2a) | Bacillus megaterium | 50 |

| 2-Amino nicotinonitrile derivative (Compound 2a) | Staphylococcus aureus | 25 |

| 2-Amino nicotinonitrile derivative (Compound 2a) | Escherichia coli | 50 |

| 2-Amino nicotinonitrile derivative (Compound 2a) | Salmonella typhimurium | 50 |

| 2-Amino nicotinonitrile derivative (Compound 2a) | Aspergillus niger | >100 |

| 2-Methoxy nicotinonitrile derivative (Compound 3a) | Bacillus megaterium | >100 |

| 2-Methoxy nicotinonitrile derivative (Compound 3a) | Staphylococcus aureus | >100 |

| 2-Methoxy nicotinonitrile derivative (Compound 3a) | Escherichia coli | 50 |

| 2-Methoxy nicotinonitrile derivative (Compound 3a) | Salmonella typhimurium | 25 |

| 2-Methoxy nicotinonitrile derivative (Compound 3a) | Aspergillus niger | >100 |

Note: Specific MIC values for 2-Amino-4,6-dimethoxybenzamide derivatives were not available in the reviewed literature. The data presented is for structurally related amino and methoxy substituted nicotinonitriles.

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2-Amino-4,6-dimethoxybenzamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

-

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

-

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile paper disks (6 mm in diameter)

-

2-Amino-4,6-dimethoxybenzamide derivatives (dissolved in a suitable solvent)

-

Sterile saline (0.85%) or broth

-

McFarland turbidity standard (0.5)

-

Sterile swabs, forceps, and micropipettes

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab to ensure confluent growth.

-

Disk Impregnation: Aseptically apply a known concentration of the test compound solution to the sterile paper disks and allow them to dry.

-

Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Anti-inflammatory Activity: In Vitro Protein Denaturation Assay

This assay measures the ability of a compound to inhibit the denaturation of protein, a process implicated in inflammation.

-

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS), pH 6.4

-

2-Amino-4,6-dimethoxybenzamide derivatives (dissolved in a suitable solvent)

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

-

-

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA or egg albumin and 2.8 mL of PBS.

-

Compound Addition: Add 0.2 mL of various concentrations of the test compounds to the reaction mixture. A control group should be prepared with the solvent alone.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Signaling Pathways

Derivatives of the related 2-amino-N-methoxybenzamide have been shown to interact with the Epidermal Growth Factor Receptor (EGFR) kinase[1]. Inhibition of the EGFR signaling pathway is a key strategy in cancer therapy.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some heterocyclic compounds with structural similarities to benzamides have been shown to modulate this pathway.

References

The Versatile Scaffold: 2-Amino-4,6-dimethoxybenzamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4,6-dimethoxybenzamide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a primary aromatic amine, a carboxamide, and two methoxy groups, provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide explores the significance of the 2-amino-4,6-dimethoxybenzamide scaffold, delving into its synthetic routes and its role in the development of therapeutics targeting a range of diseases, from cardiovascular disorders to cancer and viral infections. Particular emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate further research and drug discovery efforts.

Synthesis of the 2-Amino-4,6-dimethoxybenzamide Scaffold

The 2-amino-4,6-dimethoxybenzamide scaffold can be synthesized through several strategic routes, starting from commercially available precursors. The choice of synthetic pathway often depends on the desired scale, purity requirements, and the availability of starting materials.

Experimental Protocol: Synthesis from 3,5-Dimethoxyaniline

This protocol outlines a common multi-step synthesis starting from 3,5-dimethoxyaniline.

Step 1: Protection of the Amine

-

To a solution of 3,5-dimethoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in toluene, add trifluoroacetic anhydride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the protected intermediate, 3,5-dimethoxytrifluoroacetanilide.

Step 2: Ortho-Lithiation and Cyanation

-

Dissolve the protected aniline from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (2.2 equivalents) to the solution and stir at -78 °C for 1-2 hours.

-

Add a solution of a cyanating agent, such as N-cyanobenzotriazole (CBT) or tosyl cyanide (TsCN) (1.5 equivalents), in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain 2-cyano-3,5-dimethoxytrifluoroacetanilide.

Step 3: Hydration of the Nitrile and Deprotection

-

Treat the 2-cyano-3,5-dimethoxytrifluoroacetanilide with a hydrating agent such as trifluoroacetic acid.

-

Following hydration of the cyano group to a carboxamide, deprotect the amino group to yield 2-amino-4,6-dimethoxybenzamide.

Applications in Cardiovascular Disease: The Case of Apabetalone (RVX-208)

The 2-aminobenzamide scaffold is a key component of quinazolinone-based structures, which have shown significant promise in treating cardiovascular diseases. A prominent example is Apabetalone (RVX-208), a first-in-class, orally active small molecule developed by Resverlogix Corp. for the treatment of atherosclerosis and coronary artery disease.[1]

Mechanism of Action: BET Inhibition

Apabetalone is an inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with selectivity for the second bromodomain (BD2).[2] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[3] By binding to the BD2 of BRD4, Apabetalone modulates the expression of key genes involved in lipid metabolism and inflammation.[1][4]

A primary mechanism of Apabetalone's cardioprotective effect is the stimulation of Apolipoprotein A-I (ApoA-I) gene expression.[1] ApoA-I is the major protein component of high-density lipoprotein (HDL), which plays a crucial role in reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[1] Increased levels of ApoA-I and HDL are associated with a reduced risk of cardiovascular events.

Signaling Pathway of Apabetalone in Cardiovascular Disease

The following diagram illustrates the signaling pathway affected by Apabetalone.

Quantitative Data for Apabetalone

| Compound | Target | Assay Type | IC50 | Reference |

| Apabetalone (RVX-208) | BRD4 BD1 | Cell-free | 87 µM | [2] |

| Apabetalone (RVX-208) | BRD4 BD2 | Cell-free | 0.51 µM | [2] |

Experimental Protocol: BET Bromodomain Inhibition Assay (AlphaScreen)

This protocol provides a general method for assessing the inhibition of BET bromodomain-acetylated histone interactions.

-

Reagents and Materials:

-

Recombinant human BRD4 (BD1 or BD2 domain) with a GST tag.

-

Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac).

-

AlphaScreen GST Detection Kit (including donor and acceptor beads).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Test compounds (e.g., Apabetalone) serially diluted in DMSO.

-

384-well, low-volume, white microplates.

-

-

Assay Procedure:

-

Add 2 µL of assay buffer containing the test compound to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the recombinant BRD4 domain to each well.

-

Add 2 µL of a solution containing the biotinylated H4K16ac peptide to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for binding.

-

Add 4 µL of a pre-mixed solution of AlphaScreen GST Donor and Streptavidin Acceptor beads to each well in the dark.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is proportional to the binding between the BRD4 domain and the acetylated histone peptide.

-

Inhibitor activity is determined by the reduction in the AlphaScreen signal.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Applications in Oncology: EGFR Inhibitors

Derivatives of 2-amino-N-methoxybenzamide have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).[5]

Mechanism of Action: EGFR Kinase Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways that promote cell proliferation, survival, and migration. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. The 2-amino-N-methoxybenzamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation and subsequent activation of downstream signaling.

Quantitative Data for EGFR Inhibitors

| Compound | Target | Cell Line | IC50 | Reference |

| 5d | EGFR Kinase | - | 95 nM | [5] |

| 5h | EGFR Kinase | - | 71 nM | [5] |

Experimental Protocol: EGFR Kinase Activity Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain.

-

Fluorescein-labeled poly(GT) substrate.

-

Terbium-labeled anti-phosphotyrosine antibody (PY20).

-

ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Test compounds serially diluted in DMSO.

-

384-well, low-volume, black microplates.

-

-

Assay Procedure:

-

Add 2.5 µL of the test compound solution to the wells of the microplate.

-

Add 2.5 µL of a solution containing the EGFR kinase and the fluorescein-labeled substrate.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a solution containing the terbium-labeled anti-phosphotyrosine antibody and EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

-

Data Analysis:

-

The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is proportional to the amount of phosphorylated substrate.

-

Inhibition of EGFR kinase activity results in a decrease in the TR-FRET ratio.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Applications in Virology: HIV-1 Vif Inhibitors

The 2-aminobenzamide scaffold has also been utilized to develop inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) Viral infectivity factor (Vif).

Mechanism of Action: Inhibition of Vif-APOBEC3G Interaction

Vif is an accessory protein essential for HIV-1 replication in the presence of the host antiviral restriction factor APOBEC3G (A3G). Vif functions by binding to A3G and targeting it for proteasomal degradation, thus preventing its incorporation into new virions where it would otherwise inhibit viral replication. Inhibitors based on the 2-aminobenzamide scaffold have been shown to disrupt the Vif-A3G interaction, thereby protecting A3G from degradation and allowing it to exert its antiviral effect.

Quantitative Data for HIV-1 Vif Inhibitors

| Compound | Target | Cell Line | EC50 | Reference |

| 5 | HIV-1 Replication (Vif-dependent) | H9 cells | 9.81 µM | |

| 16 | HIV-1 Replication (Vif-dependent) | H9 cells | 4.62 µM |

Experimental Protocol: HIV-1 Vif-APOBEC3G Interaction Assay (Protein-fragment Complementation Assay - PCA)

This assay is designed to measure the interaction between Vif and A3G within living cells.

-

Principle:

-

The assay utilizes a reporter protein, such as Gaussia luciferase or β-lactamase, that is split into two non-functional fragments.

-

Vif is fused to one fragment, and A3G is fused to the other.

-

If Vif and A3G interact, the two fragments of the reporter protein are brought into close proximity, leading to the reconstitution of its activity, which can be measured.

-

-

Experimental Workflow:

-

Procedure:

-

Co-transfect mammalian cells (e.g., HEK293T) with expression vectors encoding the Vif-reporter fragment 1 fusion and the A3G-reporter fragment 2 fusion.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

Treat the cells with various concentrations of the test compounds.

-

Lyse the cells and measure the activity of the reconstituted reporter protein (e.g., luminescence for luciferase, or a colorimetric/fluorometric substrate for β-lactamase).

-

-

Data Analysis:

-

A decrease in the reporter signal in the presence of a test compound indicates inhibition of the Vif-A3G interaction.

-

EC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion

The 2-amino-4,6-dimethoxybenzamide scaffold has proven to be a highly valuable and adaptable platform in the field of medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the development of novel therapeutics. From the epigenetic regulation of cardiovascular disease through BET inhibition to the targeted therapy of cancer via EGFR inhibition and the novel antiviral strategy of targeting HIV-1 Vif, this scaffold continues to be a source of promising new drug candidates. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, empowering further exploration and innovation in the design and synthesis of next-generation therapies based on this remarkable chemical core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromodomain and Extraterminal Protein Inhibitor, Apabetalone (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro [mdpi.com]

- 3. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic BET reader inhibitor apabetalone (RVX-208) counters proinflammatory aortic gene expression in a diet induced obesity mouse model and in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 2-Amino-4,6-dimethoxybenzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4,6-dimethoxybenzamide scaffold is a valuable heterocyclic moiety that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of a variety of biologically active compounds. While comprehensive structure-activity relationship (SAR) studies focusing specifically on a broad range of 2-amino-4,6-dimethoxybenzamide analogs are not extensively documented in publicly available literature, analysis of structurally related 2-aminobenzamide derivatives provides crucial insights into the pharmacophoric requirements for various biological activities. This technical guide synthesizes the available data on related analogs to extrapolate potential SAR trends for the 2-amino-4,6-dimethoxybenzamide core, focusing on its potential as an anticancer and anti-inflammatory agent. This document provides a framework for the rational design of novel therapeutics based on this promising scaffold, complete with detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Introduction

The benzamide functional group is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide array of pharmacological effects. The 2-aminobenzamide core, in particular, serves as a privileged scaffold due to its synthetic tractability and its ability to form key interactions with various biological targets. The 2-amino-4,6-dimethoxybenzamide molecule, characterized by the presence of two electron-donating methoxy groups on the phenyl ring, presents a unique electronic and steric profile that can be exploited for the development of novel inhibitors of enzymes and receptors.

This guide will explore the SAR of analogs based on the core structure of 2-amino-4,6-dimethoxybenzamide, drawing inferences from published data on related compounds. The primary focus will be on two key therapeutic areas where benzamide derivatives have shown significant promise: oncology and inflammation.

Anticancer Activity: Targeting Tubulin Polymerization

A significant number of 2-aminobenzamide derivatives have been investigated for their anticancer properties, with many acting as inhibitors of tubulin polymerization. These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Structure-Activity Relationship of Related 2-Aminobenzamide Analogs

The anticancer activity of 2-aminobenzamide analogs is highly dependent on the nature and position of substituents on the aromatic ring and the amide moiety.

-

Substitutions on the Phenyl Ring: The presence and position of substituents on the phenyl ring of the 2-aminobenzamide core play a critical role in modulating anticancer activity. Electron-donating groups, such as the methoxy groups in the 2-amino-4,6-dimethoxybenzamide scaffold, can influence the molecule's conformation and its ability to interact with the target protein.

-

Modifications of the Amide Group: Alterations to the amide nitrogen are crucial for activity. The introduction of various aryl or heterocyclic moieties can significantly impact potency and selectivity.

Quantitative Data for Related 2-Aminobenzamide Analogs as Anticancer Agents

The following table summarizes the in vitro cytotoxic activity of a selection of substituted 2-aminobenzamide and related benzamide derivatives against various cancer cell lines. This data, while not directly from 2-amino-4,6-dimethoxybenzamide analogs, provides a valuable starting point for understanding the SAR of this class of compounds.

| Compound ID | Core Structure | R1 (Benzamide Ring) | R2 (N-Phenyl Ring) | Target Cell Line | IC50 (µM) |

| 1a | 4-Methylbenzamide | 4-CH3 | 2,6-dichloro-9H-purine | K562 (Leukemia) | 2.27 |

| 1b | 4-Methylbenzamide | 4-CH3 | 2,6-dichloro-9H-purine | HL-60 (Leukemia) | 1.42 |

| 2a | N-Phenylbenzamide | Imidazole | 4-NO2 | A549 (Lung) | 15.2 |

| 3a | 2-Aminobenzamide | - | 4-fluorophenyl | - | - |

| 3b | 2-Aminobenzamide | - | 4-chlorophenyl | - | - |

Data extrapolated from related studies for illustrative purposes.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer benzamides exert their effect by inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton is a validated strategy in cancer therapy.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a key strategy for the development of novel anti-inflammatory drugs. Benzamide derivatives have been explored as potential modulators of this pathway.

Structure-Activity Relationship of Related Anti-inflammatory Benzamides

The anti-inflammatory activity of benzamide analogs is influenced by their ability to interfere with key components of the NF-κB signaling cascade.

-

Inhibition of IKK Kinases: Some benzamides may act by inhibiting IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.

-

Direct Inhibition of NF-κB: Other derivatives might directly interact with the NF-κB complex, preventing its translocation to the nucleus and subsequent gene transcription.

Quantitative Data for Related Anti-inflammatory Benzamides

The following table presents the inhibitory activity of selected benzamide analogs against key inflammatory mediators.

| Compound ID | Core Structure | Substituents | Target | IC50 (µM) |

| 4a | Benzimidazole | 2-phenyl | COX-2 | 0.15 |

| 4b | Benzimidazole | 2-(4-methoxyphenyl) | COX-2 | 0.22 |

| 5a | N-phenylbenzamide | 4-chloro | 5-LOX | 3.5 |

Data from studies on related heterocyclic compounds to illustrate anti-inflammatory potential.

The NF-κB Signaling Pathway

Understanding the NF-κB signaling pathway is crucial for designing inhibitors that can effectively block the inflammatory response.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and key biological assays.

Synthesis of 2-Amino-4,6-dimethoxybenzamide

A general procedure for the synthesis of 2-amino-4,6-dimethoxybenzamide is described in U.S. Patent 9,346,743 B2.[1] The process typically involves the hydration of 2-amino-4,6-dimethoxybenzonitrile.

Materials:

-

2-amino-4,6-dimethoxybenzonitrile

-

Methanesulfonic acid

-

Dichloromethane (DCM)

-

Water

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Charge a reaction vessel with 2-amino-4,6-dimethoxybenzonitrile.

-

Under an inert atmosphere, add methanesulfonic acid.

-

Heat the reaction mixture to 100-115°C for approximately 1-2 hours.[1]

-

Cool the mixture and add water and DCM.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer multiple times with DCM.

-

Wash the combined organic layers with water.

-

Distill off the DCM to reduce the volume.

-

Cool the solution and add MTBE to precipitate the product.

-

Further cool the mixture to -5 to 0°C to maximize precipitation.[1]

-

Isolate the product by filtration and dry under a stream of nitrogen.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of tubulin in vitro.[2]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution at the desired concentration (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

-

Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., nocodazole) or promoter (e.g., paclitaxel) as controls.

-

Initiate the polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. The inhibitory or promoting effect of the compounds can be determined by comparing the curves to the vehicle control.

In Vitro Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase buffer

-

Peptide substrate for the kinase

-

ATP (radiolabeled [γ-³³P]ATP or non-radiolabeled for other detection methods)

-

Test compounds dissolved in DMSO

-

96-well plate

-

Phosphocellulose filter plate (for radioactive assay) or appropriate detection reagents for non-radioactive assays

Procedure (Radiolabel-based):

-

In a 96-well plate, add the kinase enzyme to the kinase buffer.

-

Add the test compounds at various concentrations. Include a vehicle control and a known inhibitor as a positive control.

-

Initiate the reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-amino-4,6-dimethoxybenzamide scaffold holds considerable potential for the development of novel therapeutic agents. While direct SAR studies on a wide range of its analogs are limited, the analysis of related 2-aminobenzamide derivatives provides a strong foundation for the rational design of new compounds. The insights into the structural requirements for anticancer and anti-inflammatory activities presented in this guide can direct future synthetic efforts.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of 2-amino-4,6-dimethoxybenzamide analogs. Modifications should explore a variety of substituents on the amide nitrogen and the 2-amino group to probe the steric and electronic requirements for optimal activity against specific targets like tubulin and key kinases in inflammatory pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Potential Therapeutic Targets for 2-Amino-4,6-dimethoxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of 2-Amino-4,6-dimethoxybenzamide derivatives, focusing on their core mechanisms of action and promising applications in oncology. This document summarizes key findings from recent studies, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.

Introduction

The 2-Amino-4,6-dimethoxybenzamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its unique chemical structure allows for versatile modifications, leading to derivatives with high affinity and selectivity for various biological targets. Recent research has particularly highlighted the potential of these derivatives in cancer therapy through the dual inhibition of key regulatory proteins. This guide will focus on the most prominent and well-documented therapeutic targets for this class of compounds.

Key Therapeutic Target: Dual Inhibition of BRD4 and CK2 in Cancer

A significant breakthrough in the therapeutic application of 2-Amino-4,6-dimethoxybenzamide derivatives has been the development of potent dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Casein Kinase 2 (CK2). This dual-targeting approach presents a promising strategy for overcoming drug resistance and enhancing anti-tumor efficacy in various cancer types, particularly in triple-negative breast cancer.

BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-Myc. CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell proliferation, survival, and angiogenesis. The simultaneous inhibition of both BRD4 and CK2 can lead to a synergistic anti-cancer effect by disrupting oncogenic signaling at multiple levels.

Quantitative Data: In Vitro Activity of a Lead Dual Inhibitor

A lead compound derived from the 2-Amino-4,6-dimethoxybenzamide scaffold, designated as 44e , has demonstrated potent and balanced inhibitory activity against both BRD4 and CK2. The following table summarizes its in vitro inhibitory concentrations.

| Compound | Target | IC50 (nM) |

| 44e | BRD4 | 180 |

| 44e | CK2 | 230 |

Table 1: In vitro inhibitory activity of a lead 2-Amino-4,6-dimethoxybenzamide derivative.

Signaling Pathways and Experimental Workflows

BRD4 and CK2 Signaling in Cancer

The following diagram illustrates the central roles of BRD4 and CK2 in promoting cancer cell proliferation and survival, and how their dual inhibition by 2-Amino-4,6-dimethoxybenzamide derivatives can counteract these effects.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel 2-Amino-4,6-dimethoxybenzamide derivatives as dual BRD4/CK2 inhibitors typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-Amino-4,6-dimethoxybenzamide derivatives.

BRD4 Bromodomain Binding Assay (AlphaScreen)

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Materials:

-

GST-tagged BRD4 bromodomain protein

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplate

-

Test compounds (2-Amino-4,6-dimethoxybenzamide derivatives)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compound solution.

-

Add a solution of the GST-tagged BRD4 bromodomain protein to each well and incubate for 15 minutes at room temperature.

-

Add the biotinylated acetylated histone H4 peptide to each well and incubate for a further 15 minutes at room temperature.

-

Add a suspension of anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.

-

Add a suspension of Streptavidin-coated Donor beads and incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

Casein Kinase 2 (CK2) Kinase Assay (Radiometric)

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific CK2 peptide substrate. The amount of incorporated radioactivity is proportional to the CK2 kinase activity.

Materials:

-

Recombinant human CK2 enzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation cocktail

-

Test compounds (2-Amino-4,6-dimethoxybenzamide derivatives)

Procedure:

-

Prepare serial dilutions of the test compounds in kinase reaction buffer.

-

In a microcentrifuge tube, combine the test compound, recombinant CK2 enzyme, and CK2 peptide substrate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Cell Viability Assay (MTT)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plate

-

Test compounds (2-Amino-4,6-dimethoxybenzamide derivatives)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Conclusion and Future Directions

Derivatives of 2-Amino-4,6-dimethoxybenzamide represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The ability to dually target BRD4 and CK2 offers a powerful strategy to combat cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these derivatives.

Future research should focus on:

-

Expanding the library of 2-Amino-4,6-dimethoxybenzamide derivatives to improve potency and selectivity.

-

Investigating the efficacy of these compounds in a broader range of cancer types.

-

Exploring their potential in other therapeutic areas where BRD4 and CK2 are implicated.

-

Conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in vivo.

By leveraging the insights and methodologies outlined in this technical guide, the scientific community can accelerate the development of novel and effective therapies based on the 2-Amino-4,6-dimethoxybenzamide scaffold.

The 2-Amino-4,6-dimethoxybenzamide Scaffold: A Privileged Substructure for the Development of Novel Protein Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the expansive chemical space of kinase inhibitors, the benzamide moiety has emerged as a versatile and effective scaffold. This technical guide focuses on the 2-amino-4,6-dimethoxybenzamide core structure, not as a direct inhibitor, but as a pivotal synthetic intermediate for a new generation of potent and selective protein kinase inhibitors. We will explore the synthesis of derivative compounds, present quantitative inhibitory data, provide detailed experimental protocols for screening, and visualize the key signaling pathways these inhibitors modulate.

Introduction: The Benzamide Scaffold in Kinase Inhibition

The ATP-binding site of protein kinases presents a pharmacologically attractive target for the design of competitive inhibitors. The benzamide scaffold has proven to be a highly successful motif in this context, capable of forming key hydrogen bond interactions with the hinge region of the kinase domain. The 2-amino-4,6-dimethoxybenzamide structure, in particular, offers a valuable starting point for medicinal chemistry campaigns due to its synthetic tractability and the potential for diversification at multiple positions to achieve desired potency and selectivity. Derivatives of this core have been investigated as inhibitors of several important protein kinases, including Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of compounds derived from the 2-aminobenzamide scaffold is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the in vitro activity of various benzamide derivatives against different protein kinase targets.

Table 1: Inhibitory Activity of Benzimidazole-2-amino Derivatives against CK1δ [1]

| Compound ID | R Substituent | IC50 (µM) |

| 2 | 5-Me | 14.6 |

| 3 | 5-Cl | 1.80 |

| 15 | 5-Cl | 0.485 |

| 18 | 5-NO₂ | 0.12 |

| 23 | 5-CN | 0.0986 |

| 26 | 5-SO₂NHMe | 10.7 |

| 30 | 5-(1,2,4-triazol-1-yl) | 2.59 |

| 31 | 5-(tetrazol-5-yl) | 1.54 |

Table 2: Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives against EGFR [2]

| Compound ID | Key Structural Features | Concentration (nM) | % Inhibition |

| 11 | N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | 10 | 91 |

| 13 | 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide | 10 | 92 |

Synthesis of Benzamide-Based Kinase Inhibitors